2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone
Overview
Description
2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone is a chemical compound with the linear formula C15H15N3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Thiosemicarbazones are typically synthesized by the reaction of thiosemicarbazide with aldehydes and ketones . In one study, 22 thiosemicarbazone derivatives were synthesized . The reaction mixture of benzaldehyde derivatives and thiosemicarbazide was stirred at room temperature for 4 hours .Molecular Structure Analysis
Thiosemicarbazones are organosulfur compounds that can function as NNS or ONS donors if donor atoms are present in the vicinity of the thiosemicarbazone moiety . They are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone .Chemical Reactions Analysis
Thiosemicarbazone-based organocatalysis has been demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions . The organocatalysts were optimized using kinetics-based selection .Physical and Chemical Properties Analysis
The thermal stability and thermal degradation of thiosemicarbazone derivatives have been studied . The TGA and c-DTA measurements showed different thermal stability of thiosemicarbazone derivatives .Mechanism of Action
Safety and Hazards
Future Directions
Thiosemicarbazones have garnered a lot of interest due to their multifunctional metal-chelating properties, inherent biological activities, and structural flexibility . They represent an attractive scaffold for further structure-based development of novel inhibitors by interrupting protein-protein interactions .
Properties
IUPAC Name |
[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2N3OS/c16-12-6-11(8-19-20-15(18)22)14(13(17)7-12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,18,20,22)/b19-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWADKHKTAFTOKS-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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